

# Application Notes and Protocols: Derazantinib Racemate in Combination with Chemotherapy

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## Compound of Interest

Compound Name: Derazantinib Racemate

Cat. No.: B2367503

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## Introduction

Derazantinib is an orally bioavailable, ATP-competitive inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, with potent activity against FGFR1, 2, and 3.[1][2][3] Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of various malignancies, making it a key therapeutic target.[4] Derazantinib has also demonstrated inhibitory activity against other kinases, including vascular endothelial growth factor receptor 2 (VEGFR2) and colony-stimulating factor 1 receptor (CSF1R), suggesting a broader mechanism of action that may contribute to its anti-tumor and immunomodulatory effects.[5]

These application notes provide an overview of the preclinical rationale and clinical investigation of derazantinib in combination with chemotherapy, focusing on its synergistic potential. Detailed protocols for preclinical evaluation are also provided to aid in further research and development.

## Mechanism of Action and Preclinical Synergy with Paclitaxel

Derazantinib exerts its primary anti-tumor effect by inhibiting the phosphorylation of FGFR and its downstream signaling proteins, including FRS2 $\alpha$ , AKT, and ERK.[1] This leads to cell cycle

arrest at the G1 phase and subsequent apoptosis in tumor cells with FGFR dysregulation.[1][6]

Preclinical studies have demonstrated a significant synergistic anti-tumor effect when derazantinib is combined with the chemotherapeutic agent paclitaxel in gastric cancer models. [3] Interestingly, this synergy was observed in in vivo xenograft models but not in in vitro cell culture, pointing to the crucial role of the tumor microenvironment.[3] The proposed mechanism for this synergy involves derazantinib's inhibition of CSF1R, a key regulator of M2-phenotype tumor-associated macrophages (TAMs).[3][4] These M2-TAMs are known to create an immunosuppressive tumor microenvironment. By inhibiting CSF1R, derazantinib may repolarize macrophages towards a more anti-tumor M1 phenotype, thereby enhancing the cytotoxic effects of paclitaxel.[4]

## Preclinical Data: Derazantinib in Combination with Paclitaxel

The following tables summarize the key findings from preclinical studies evaluating the combination of derazantinib and paclitaxel in gastric cancer models.

In Vitro Proliferation Assays	
Cell Lines	Four human gastric cancer cell lines (including SNU-16, Fu97, AGS, and KATOIII)[2]
Drug Concentrations	Not specified in publicly available abstracts.
Key Finding	Little to no synergy was observed between derazantinib and paclitaxel in these in vitro models.[3]

In Vivo Xenograft Studies	
Animal Model	Athymic nude mice bearing cell-line derived xenografts (CDX) and patient-derived xenografts (PDX) of gastric cancer.[3]
Tumor Models	SNU-16 (FGFR2-fusion) CDX and various PDX models with FGFR aberrations (fusions, amplifications, mutations).[2]
Treatment Regimen	Derazantinib (oral, daily) and Paclitaxel (15 mg/kg, intravenous, weekly).[2]
Key Findings	- Reproducible synergy observed in the SNU-16 model.[2] - Combination of derazantinib and paclitaxel resulted in tumor stasis and some complete regressions.[2] - Synergy was significantly associated with higher levels of M2-type macrophages in the tumor microenvironment.[3] - In five PDX models, the combination showed synergy in three and additivity in two.[2] - Complete tumor regression was observed in most cases in models with FGFR2 fusions.[4]

## Clinical Development: The FIDES-03 Trial

The promising preclinical data led to the initiation of the FIDES-03 clinical trial (NCT04604132), a Phase 1b/2 study designed to evaluate derazantinib in combination with paclitaxel and ramucirumab in patients with HER2-negative gastric adenocarcinoma harboring FGFR genetic aberrations.[4][7][8][9]

FIDES-03 (NCT04604132) Study Design	
Phase	1b/2
Patient Population	Patients with HER2-negative adenocarcinoma of the stomach or gastro-esophageal junction with FGFR2 gene fusions, amplifications, or FGFR1-3 mutations, who had progressed after at least one line of standard therapy. <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Treatment Arms	Substudy 1: Derazantinib monotherapy (300 mg QD or 200 mg BID). Substudy 2: Derazantinib in combination with paclitaxel and ramucirumab. <a href="#">[6]</a>
Primary Objectives	To evaluate the safety, tolerability, and efficacy of the combination therapy and to determine the recommended Phase 2 dose (RP2D). <a href="#">[6]</a>
Status	Terminated prematurely for administrative reasons not related to patient safety. <a href="#">[6]</a>

Note: Due to the premature termination of the FIDES-03 trial, no clinical efficacy data for the combination of derazantinib and chemotherapy in gastric cancer is currently available from this study.

## Experimental Protocols

### In Vivo Xenograft Model for Synergy Assessment

This protocol outlines a general procedure for evaluating the synergistic anti-tumor activity of derazantinib and paclitaxel in a gastric cancer xenograft model, based on the methods described in the preclinical studies.

#### 1. Cell Line and Animal Model:

- Cell Line: SNU-16 human gastric carcinoma cell line (FGFR2-fusion).
- Animal Model: Female athymic nude mice, 6-8 weeks old.

#### 2. Tumor Implantation:

- Culture SNU-16 cells under standard conditions.
- Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel.
- Subcutaneously inject  $5 \times 10^6$  cells in a volume of 100  $\mu$ L into the right flank of each mouse.

### 3. Tumor Growth Monitoring and Group Allocation:

- Monitor tumor growth by caliper measurements at least twice a week.
- Calculate tumor volume using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
- When tumors reach an average volume of 100-150  $\text{mm}^3$ , randomize mice into treatment groups (n=8-10 per group).

### 4. Treatment Administration:

- Vehicle Control: Administer the vehicle for derazantinib orally (daily) and the vehicle for paclitaxel intravenously (weekly).
- Derazantinib Monotherapy: Administer derazantinib at the desired dose (e.g., 25 or 50 mg/kg) orally, once daily.
- Paclitaxel Monotherapy: Administer paclitaxel at 15 mg/kg intravenously, once weekly.[\[2\]](#)
- Combination Therapy: Administer derazantinib and paclitaxel as described for the monotherapy groups.

### 5. Efficacy Evaluation:

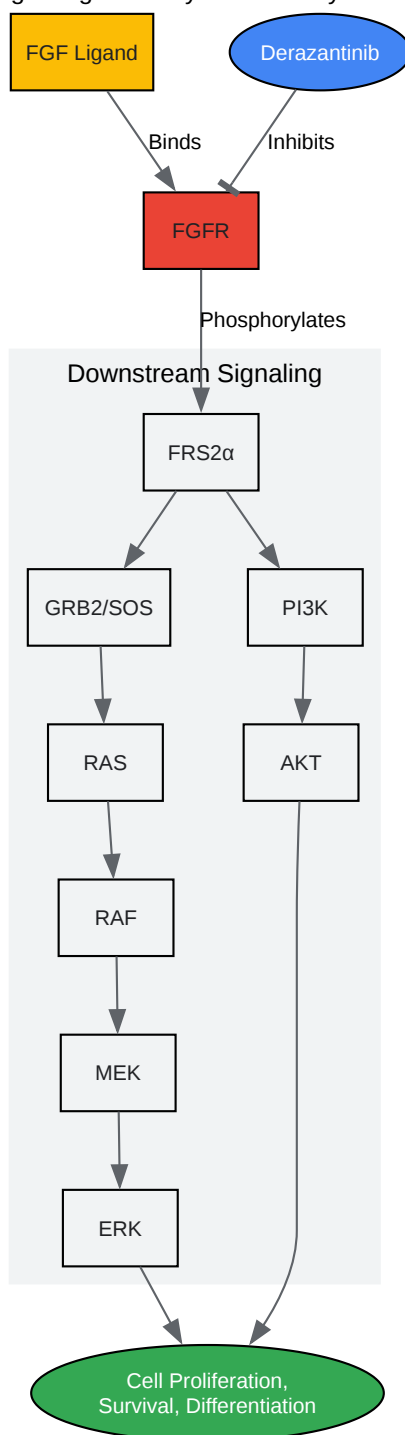
- Continue tumor volume measurements and body weight monitoring throughout the study.
- The primary endpoint is tumor growth inhibition (TGI).  $\text{TGI (\%)} = [1 - (\text{mean tumor volume of treated group} / \text{mean tumor volume of control group})] \times 100$ .
- At the end of the study, euthanize mice and excise tumors for pharmacodynamic analysis (e.g., Western blot for p-FGFR, immunohistochemistry for Ki-67 and macrophage markers).

#### 6. Statistical Analysis:

- Analyze differences in tumor volume between groups using an appropriate statistical test (e.g., two-way ANOVA).
- A p-value of  $< 0.05$  is typically considered statistically significant.

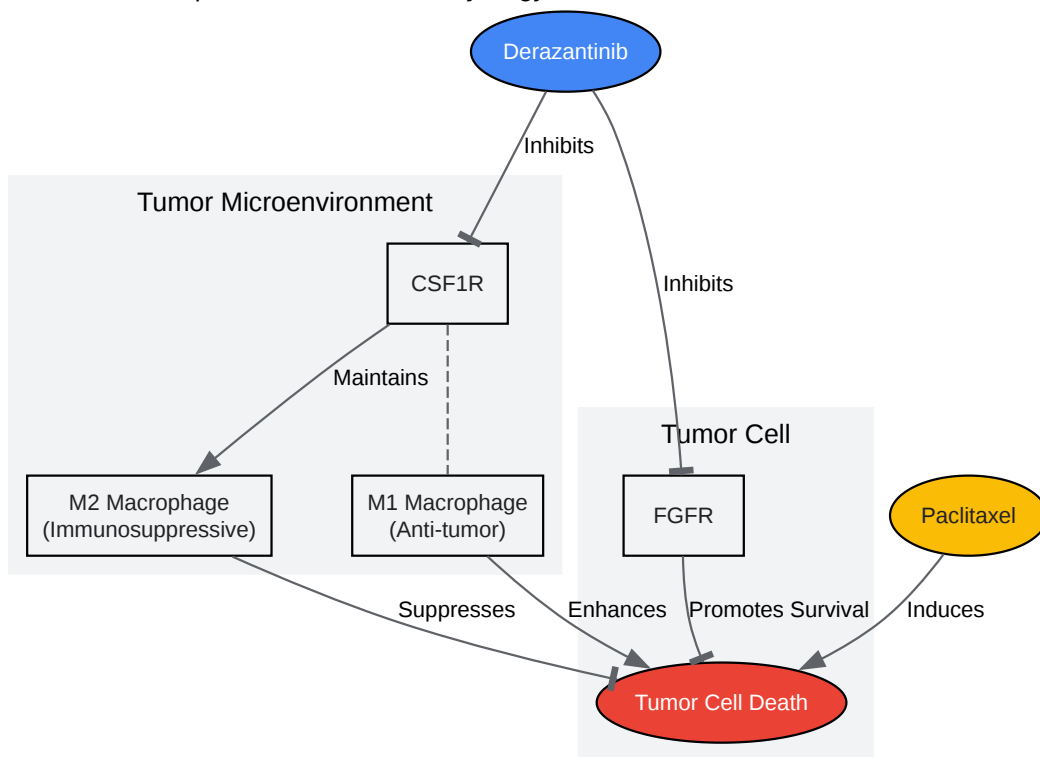
## Visualizations

## FGFR Signaling Pathway Inhibition by Derazantinib

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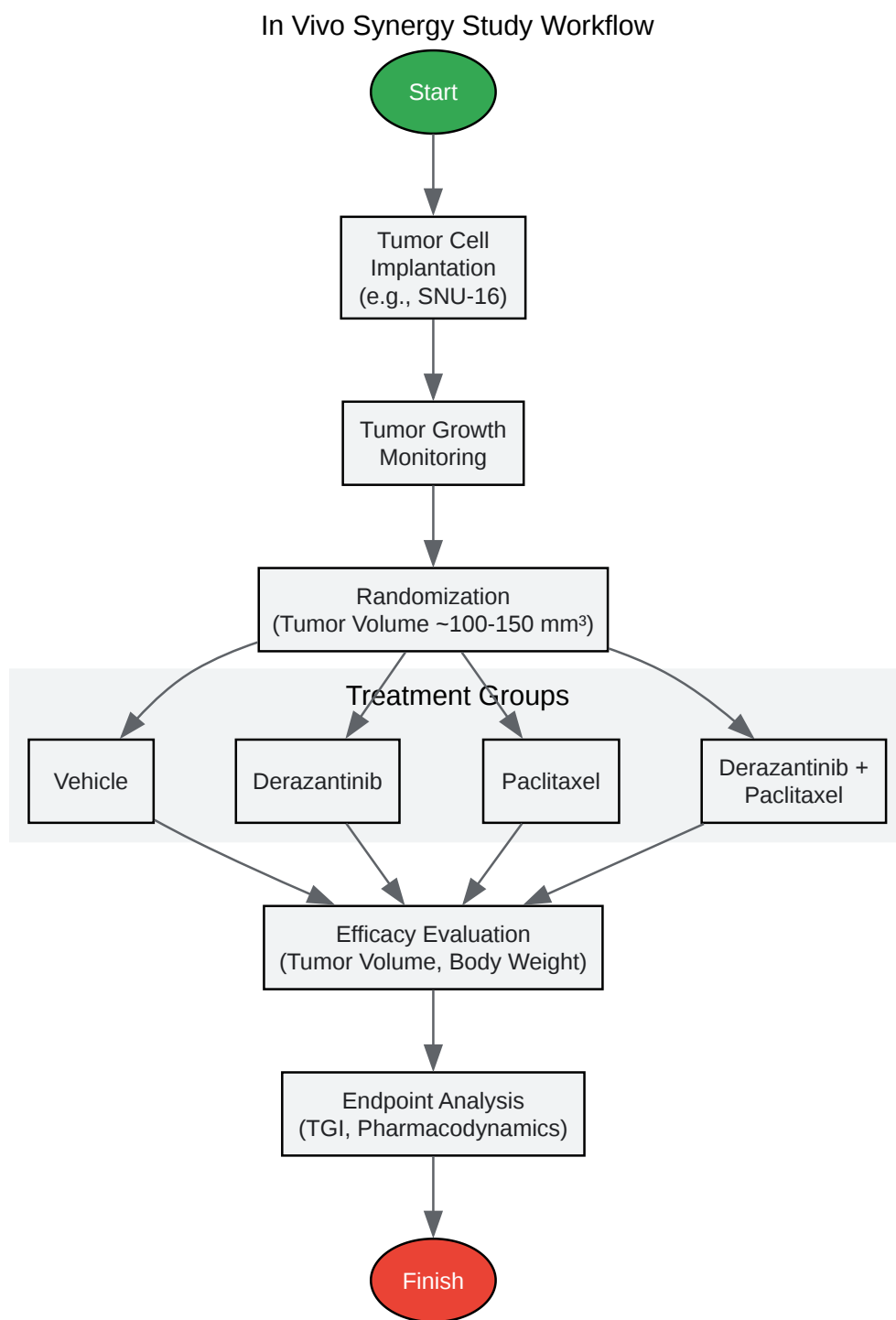
Caption: Derazantinib inhibits FGFR signaling.

## Proposed Mechanism of Synergy: Derazantinib and Paclitaxel

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Caption: Derazantinib and Paclitaxel Synergy.





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Caption: In Vivo Synergy Experimental Workflow.

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## References

- 1. The fibroblast growth factor receptor inhibitor, derazantinib, has strong efficacy in human gastric tumor models and synergizes with paclitaxel in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The fibroblast growth factor receptor inhibitor, derazantinib, has strong efficacy in human gastric tumor models and synergizes with paclitaxel in vivo (2022) | Paul M.J. McSheehy | 5 Citations [scispace.com]
- 4. Basilea presents preclinical data on synergy between derazantinib and paclitaxel in gastric tumor models at ANE Conference - BioSpace [biospace.com]
- 5. Superior antitumor activity of nanoparticle albumin-bound paclitaxel in experimental gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. FIDES-03 - Victorian Cancer Trials Link [trials.cancervic.org.au]
- 9. Facebook [cancer.gov]
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